2,4-Dimethylmethcathinone hydrochloride
Overview
Description
2,4-Dimethylmethcathinone hydrochloride is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. This compound is a disubstituted analog of methcathinone, characterized by the presence of two methyl groups at the 2 and 4 positions on the phenyl ring. It is primarily used for research and forensic purposes due to its stimulant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylmethcathinone hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dimethylpropiophenone.
Ammonium Acetate Reaction: The starting material is reacted with ammonium acetate and a reducing agent such as sodium borohydride to form the intermediate 2,4-dimethylmethcathinone.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production methods for synthetic cathinones, including this compound, often involve large-scale batch reactions under controlled conditions to ensure high purity and yield. These methods typically employ automated systems for precise control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylmethcathinone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products:
Oxidation Products: 2,4-dimethylbenzoic acid.
Reduction Products: 2,4-dimethylphenylpropanol.
Substitution Products: 2,4-dihalogenated methcathinones.
Scientific Research Applications
2,4-Dimethylmethcathinone hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dimethylmethcathinone hydrochloride involves its interaction with monoamine transporters. It inhibits the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system . The compound also exhibits affinity for serotonin receptors, contributing to its psychoactive effects .
Comparison with Similar Compounds
- 2,4-Dimethylethcathinone
- 2,4-Dimethyl-α-pyrrolidinopropiophenone
- 4-Bromo-α-pyrrolidinopropiophenone
- 2,4-Dimethylisocathinone
Comparison: 2,4-Dimethylmethcathinone hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological properties. Compared to other similar compounds, it has distinct effects on neurotransmitter systems and metabolic pathways . For instance, 2,4-dimethylethcathinone has an ethyl group instead of a methyl group, leading to differences in potency and duration of action .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-5-6-11(9(2)7-8)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRSXBIUAIICOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(C)NC)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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